molecular formula C16H15N3S B15164484 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole CAS No. 144339-80-0

3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole

Cat. No.: B15164484
CAS No.: 144339-80-0
M. Wt: 281.4 g/mol
InChI Key: VBGDVIFQUUEIBC-UHFFFAOYSA-N
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Description

3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyridine ring, a thiazole ring, and an indole moiety, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.

Major Products Formed: The reactions of this compound can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interaction with biological targets can be explored to design drugs with specific pharmacological effects.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-nitro-1H-indole

  • 5-Cyano-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

  • 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)-5-(1,3-thiazol-2-yl)-1H-indole stands out due to its combination of tetrahydropyridine, thiazole, and indole rings, which contribute to its unique chemical and biological properties

Properties

CAS No.

144339-80-0

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

2-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]-1,3-thiazole

InChI

InChI=1S/C16H15N3S/c1-2-15-13(9-12(1)16-18-7-8-20-16)14(10-19-15)11-3-5-17-6-4-11/h1-3,7-10,17,19H,4-6H2

InChI Key

VBGDVIFQUUEIBC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)C4=NC=CS4

Origin of Product

United States

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